N-Arachidonyl Maleimide
N-Arachidonyl Maleimide
2-Arachidonoyl glycerol (2-AG) is an endogenous agonist of the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors. 2-AG is present at relatively high levels in the central nervous system and is the most abundant molecular species of monoacylglycerol found in rat brain. Monoacylglycerol lipase (MGL) hydrolyzes 2-AG to arachidonic acid and glycerol, thereby terminating its biological actions. N-Arachidonyl maleimide (NAM) is a potent, irreversible inhibitor of monoacylglycerol lipase (MGL) or MGL-like activity in rat cerebellar membranes, exhibiting an IC50 value of 140 nM. Inhibition of MGL by the sulfhydryl-reactive maleimide group of NAM suggests a critical cysteine residue is present in the substrate-binding site of the enzyme.
Brand Name:
Vulcanchem
CAS No.:
876305-42-9
VCID:
VC0005412
InChI:
InChI=1S/C24H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-25-23(26)20-21-24(25)27/h6-7,9-10,12-13,15-16,20-21H,2-5,8,11,14,17-19,22H2,1H3/b7-6-,10-9-,13-12-,16-15-
SMILES:
CCCCCC=CCC=CCC=CCC=CCCCCN1C(=O)C=CC1=O
Molecular Formula:
C24H35NO2
Molecular Weight:
369.5 g/mol
N-Arachidonyl Maleimide
CAS No.: 876305-42-9
Cat. No.: VC0005412
Molecular Formula: C24H35NO2
Molecular Weight: 369.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Arachidonoyl glycerol (2-AG) is an endogenous agonist of the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors. 2-AG is present at relatively high levels in the central nervous system and is the most abundant molecular species of monoacylglycerol found in rat brain. Monoacylglycerol lipase (MGL) hydrolyzes 2-AG to arachidonic acid and glycerol, thereby terminating its biological actions. N-Arachidonyl maleimide (NAM) is a potent, irreversible inhibitor of monoacylglycerol lipase (MGL) or MGL-like activity in rat cerebellar membranes, exhibiting an IC50 value of 140 nM. Inhibition of MGL by the sulfhydryl-reactive maleimide group of NAM suggests a critical cysteine residue is present in the substrate-binding site of the enzyme. |
|---|---|
| CAS No. | 876305-42-9 |
| Molecular Formula | C24H35NO2 |
| Molecular Weight | 369.5 g/mol |
| IUPAC Name | 1-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]pyrrole-2,5-dione |
| Standard InChI | InChI=1S/C24H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-25-23(26)20-21-24(25)27/h6-7,9-10,12-13,15-16,20-21H,2-5,8,11,14,17-19,22H2,1H3/b7-6-,10-9-,13-12-,16-15- |
| Standard InChI Key | GZNZRHSGGQUYAP-DOFZRALJSA-N |
| Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCN1C(=O)C=CC1=O |
| SMILES | CCCCCC=CCC=CCC=CCC=CCCCCN1C(=O)C=CC1=O |
| Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCCCCN1C(=O)C=CC1=O |
| Appearance | Assay:>98%A solution in ethanol |
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